6-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine
Overview
Description
6-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position and a nitrophenyl group at the 2nd position of the imidazo[1,2-a]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 4-nitrobenzaldehyde in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in a polar solvent like ethanol or methanol under reflux conditions for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Reduction: Formation of 2-(4-aminophenyl)imidazo[1,2-a]pyridine.
Oxidation: Formation of various oxidized imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry: It serves as a scaffold for the development of drugs with anti-inflammatory, antiviral, and anticancer properties.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The nitrophenyl group and the imidazo[1,2-a]pyridine core play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(4-nitrophenyl)imidazo[1,2-a]pyridine: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-chloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
2-(4-aminophenyl)imidazo[1,2-a]pyridine: The nitro group is reduced to an amino group, altering its chemical and biological behavior.
Uniqueness
6-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both a bromine atom and a nitrophenyl group, which confer distinct reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
6-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O2/c14-10-3-6-13-15-12(8-16(13)7-10)9-1-4-11(5-2-9)17(18)19/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADWKSKCFXJLFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355213 | |
Record name | 6-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321945-25-9 | |
Record name | 6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321945-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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